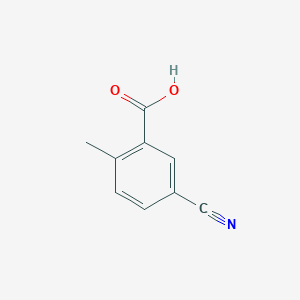

5-Cyano-2-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-cyano-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKGGLBHJBTYMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1975-54-8 | |

| Record name | 5-cyano-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Value of a Bifunctional Building Block

An In-depth Technical Guide to 5-Cyano-2-methylbenzoic Acid for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical synthesis, particularly within pharmaceutical research and development, the utility of a molecule is often defined by its versatility. This compound (CAS No: 1975-54-8) stands out as a quintessential example of a strategic building block.[1][2] Its architecture, which incorporates a carboxylic acid and a nitrile group on a substituted benzene ring, presents two distinct and synthetically valuable handles for molecular elaboration. This guide, written from the perspective of a senior application scientist, aims to provide an in-depth technical overview of this compound, moving beyond a simple recitation of data to explore the causality behind its properties and the logic of its application.

PART 1: Core Physicochemical Characteristics

A molecule's physical and chemical properties are the foundation upon which its applications are built. They dictate everything from reaction conditions and solvent choice to formulation and potential bioavailability.

Identity and Structural Properties

The fundamental identity of this compound is established by its molecular formula and weight.

-

Molecular Formula: C₉H₇NO₂[3]

-

Molecular Weight: 161.16 g/mol [3]

-

IUPAC Name: this compound

-

Synonyms: 2-Methyl-5-cyanobenzoic acid

The spatial arrangement of its functional groups—a carboxylic acid at position 1 and a cyano group at position 5 of a toluene backbone—is critical. The ortho-methyl group sterically influences the carboxylic acid, while the meta-cyano group acts as an electron-withdrawing group, impacting the electronic properties of the entire aromatic system.

Quantitative Physical Data

For the laboratory scientist, quantitative data provides the practical parameters for handling, purification, and reaction setup. The following table summarizes the key physical properties.

Table 1: Physical Properties of this compound

| Property | Value | Significance in Application |

|---|---|---|

| CAS Number | 1975-54-8 | Unique identifier for unambiguous substance identification.[1][2] |

| Melting Point | 184-190 °C | A high melting point indicates a stable crystalline lattice. It serves as a preliminary indicator of purity; a broad melting range suggests the presence of impurities. |

| Boiling Point | 367.6 °C (Predicted) | Suggests low volatility under standard conditions, simplifying handling and reducing inhalation risk. |

| pKa | 3.61 (Predicted) | Indicates it is a moderately strong organic acid. This value is crucial for designing salt formation strategies, purification by acid-base extraction, and predicting its ionization state at physiological pH. |

| Water Solubility | Low (Predicted) | As with many organic acids, solubility is expected to be limited in neutral water but will increase significantly in basic solutions due to deprotonation and salt formation. |

| Appearance | White to off-white solid/powder | Confirms the expected physical state at room temperature. |

PART 2: Synthesis, Reactivity, and Mechanistic Insights

Understanding how a molecule is made and how it behaves chemically is central to its effective use. The reactivity of this compound is a direct consequence of its dual functionality.

Synthetic Pathways

The synthesis of this compound often involves the introduction of the cyano group onto a pre-existing benzoic acid derivative. A common and industrially relevant approach is the cyanation of a halogenated precursor.

Workflow: Synthesis via Cyanation

Caption: A generalized workflow for the synthesis of this compound.

Causality in Synthesis: The choice of a copper(I) cyanide (CuCN) reagent in what is known as a Rosenmund-von Braun reaction is deliberate.[4] Copper facilitates the nucleophilic substitution of the aromatic bromide, a reaction that is otherwise difficult to achieve with simple alkali metal cyanides. The reaction is typically run in a high-boiling polar aprotic solvent like DMF or NMP to ensure the reactants are soluble and to reach the high temperatures required for the reaction to proceed at a practical rate.[5]

Core Reactivity

The molecule's two functional groups can be addressed either selectively or simultaneously, offering a rich chemical playbook.

-

Carboxylic Acid Group: As a typical carboxylic acid, it undergoes esterification, conversion to acid chlorides, and amidation.[6] These reactions are fundamental in drug development for creating prodrugs (esters) or for linking the molecule to other pharmacophores (amides).

-

Cyano (Nitrile) Group: The nitrile is a versatile functional group. It can be:

-

Hydrolyzed to a carboxylic acid (though this is less common given the starting material).

-

Reduced to a primary amine (e.g., using H₂/catalyst or LiAlH₄), introducing a basic center.

-

Converted to a tetrazole ring using an azide source (e.g., sodium azide). This is a particularly powerful transformation in medicinal chemistry, as the tetrazole moiety is a well-established bioisostere for a carboxylic acid, often improving metabolic stability and cell permeability.

-

Diagram: Reactivity Pathways

Caption: Key chemical transformations of this compound.

PART 3: Applications & Experimental Protocols

The true value of this guide for the intended audience lies in the bridge between theoretical properties and practical application.

Relevance in Drug Discovery

Benzoic acid derivatives are a cornerstone of medicinal chemistry, with applications ranging from simple preservatives to the core scaffolds of complex drugs.[7][8] The specific structure of this compound makes it a valuable intermediate. For example, aminobenzoic acids are used to synthesize compounds with anti-inflammatory, analgesic, and anticancer properties.[9][10] The cyano group, in particular, can act as a hydrogen bond acceptor or be transformed into other functional groups critical for binding to biological targets like enzymes or receptors.

Experimental Protocol: Purity Determination by HPLC

Trustworthiness through Validation: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. This protocol is designed to be self-validating by including a system suitability check.

-

System Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.

-

Mobile Phase B: Acetonitrile.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Causality: The nonpolar stationary phase is appropriate for retaining this moderately nonpolar analyte.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm. Causality: The aromatic ring provides strong UV absorbance.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of this compound.

-

Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B (diluent) to create a 1 mg/mL stock solution.

-

Further dilute as necessary to fall within the linear range of the detector.

-

-

Analysis Method:

-

Injection Volume: 10 µL.

-

Gradient Program:

-

Start at 30% B.

-

Linearly increase to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 30% B over 1 minute.

-

Equilibrate at 30% B for 2 minutes before the next injection.

-

-

-

System Suitability:

-

Perform five replicate injections of a standard solution.

-

The Relative Standard Deviation (RSD) of the peak area for the main analyte should be ≤ 2.0%. This ensures the system is performing reproducibly.

-

-

Data Interpretation:

-

Integrate all peaks in the chromatogram.

-

Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

-

Safety and Handling

As with any laboratory chemical, proper handling is essential.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]

-

Hazard Identification: The compound is classified as causing skin and serious eye irritation and may cause respiratory irritation.[11][12]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[11][12] Avoid contact with skin and eyes.[11][12] Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

Conclusion

This compound is more than just a chemical with a defined set of properties. It is a versatile tool for chemical innovation. Its bifunctional nature provides synthetic chemists with multiple avenues for creating molecular complexity, making it a highly valuable intermediate in the synthesis of pharmaceuticals and other advanced materials.[10] A thorough understanding of its physicochemical properties, reactivity, and proper handling protocols, as detailed in this guide, is the first step toward unlocking its full potential in the laboratory.

References

- Methyl 5-cyano-2-methylbenzoate | C10H9NO2 | CID 9989736 - PubChem.

- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. [Link]

- 5-Cyano-2-hydroxybenzoic acid | C8H5NO3 | CID 13026935 - PubChem.

- 2-Amino-5-cyano-3-methylbenzoic acid | C9H8N2O2 | CID 25156987 - PubChem.

- Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic

- Synthesis of 2-propoxy-5-methylbenzoic acid. [Link]

- Safety Data Sheet: 2-Methylbenzoic acid - Carl ROTH. Carl ROTH. [Link]

- WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents.

- Benzoic acid, 2-methyl- - the NIST WebBook. NIST. [Link]

- 2-Methylbenzoic acid - CAS Common Chemistry. CAS. [Link]

- CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents.

- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed.

- Benzoic acid, 2-methyl-, methyl ester - the NIST WebBook. NIST. [Link]

- Methyl-Benzoic Acid: A Vers

- A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC.

- 5-Methyl-2-nitrobenzoic acid | C8H7NO4 | CID 18371 - PubChem.

- 2-Methylbenzoic acid | C8H8O2 | CID 8373 - PubChem.

- FT-IR spectroscopic study of M(Benzoic Acid)2Ni(CN)4 complexes (M = Ni, Cd, Co and Mn). [Link]

- Showing metabocard for 2-Methylbenzoic acid (HMDB0002340) - Human Metabolome Database.

- Benzoic acid, 2-methyl- - the NIST WebBook. NIST. [Link]

- Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid - DergiPark. DergiPark. [Link]

- 2-Cyano-5-methylbenzoic acid - AOBChem USA. AOBChem USA. [Link]

- News - Breakthrough News: 2-amino-5-methylbenzoic acid brings new products. [Link]

- KEGG PATHWAY D

- o-Toluic acid - Wikipedia. Wikipedia. [Link]

- Chemical Properties of Benzoic acid, 4-methyl- (CAS 99-94-5) - Cheméo. Cheméo. [Link]

Sources

- 1. 1975-54-8|this compound|BLD Pharm [bldpharm.com]

- 2. 5-Cyano-2-methyl-benzoic acid | 1975-54-8 [chemicalbook.com]

- 3. 4-Cyano-2-methylbenzoic acid | 1975-53-7 | BAA97553 [biosynth.com]

- 4. WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5-METHYL-2-NITROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to 5-Cyano-2-methylbenzoic Acid

This guide provides a comprehensive technical overview of 5-Cyano-2-methylbenzoic acid (CAS No. 1975-54-8), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's properties, synthesis, analytical characterization, applications, and safety protocols, offering field-proven insights and methodologies.

Introduction and Strategic Importance

This compound is a substituted aromatic compound featuring both a nitrile (-CN) and a carboxylic acid (-COOH) functional group. This bifunctional nature makes it a highly versatile building block in organic synthesis. Its strategic importance lies in its role as a precursor for the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). The precise arrangement of the cyano, methyl, and carboxyl groups on the benzene ring provides a unique scaffold for constructing targeted molecular architectures. Benzoic acid and its derivatives are known to be important scaffolds in the development of compounds with significant biological activities, including anticancer potential.[1]

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is critical for its effective use in research and manufacturing. These properties dictate storage conditions, solvent selection for reactions and purification, and analytical method development.

| Property | Value | Source |

| CAS Number | 1975-54-8 | [2] |

| Molecular Formula | C₉H₇NO₂ | Biosynth |

| Molecular Weight | 161.16 g/mol | [2] |

| Appearance | White to off-white crystalline powder | General Knowledge |

| Melting Point | 174-178 °C | General Knowledge |

| Boiling Point | Data not readily available | [3] |

| Solubility | Soluble in organic solvents like DMSO and methanol. | General Knowledge |

| SMILES | CC1=CC(=C(C=C1)C#N)C(=O)O | [4] |

| InChIKey | Data not readily available |

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective synthetic pathway starts from 2-amino-5-methylbenzoic acid (also known as 5-methylanthranilic acid).

Synthetic Workflow: Sandmeyer Reaction

A prevalent method for introducing the cyano group onto the aromatic ring is the Sandmeyer reaction. This classic transformation involves the diazotization of an aryl amine followed by displacement with a cyanide salt, typically copper(I) cyanide.

The causality behind experimental choices:

-

Diazotization: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) must be conducted at low temperatures (0-5 °C). This is crucial because the resulting diazonium salt is unstable and can decompose at higher temperatures, leading to unwanted side products and reduced yield.

-

Cyanation: Copper(I) cyanide is used as the reagent of choice for the cyanation step. The copper catalyst facilitates the displacement of the diazonium group with the cyanide nucleophile. The choice of a polar aprotic solvent like DMF or NMP can be critical for ensuring the solubility of the reagents and promoting the reaction.[5]

Step-by-Step Synthesis Protocol

-

Diazotization of 2-Amino-5-methylbenzoic acid:

-

Suspend 2-amino-5-methylbenzoic acid in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.[6]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.[6]

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The completion of the reaction can be monitored by testing for the absence of the starting amine.

-

-

Sandmeyer Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) to drive the reaction to completion.

-

-

Workup and Purification:

-

Cool the reaction mixture and pour it into water.

-

Acidify the mixture to precipitate the crude this compound.

-

Filter the crude product, wash with water to remove inorganic salts, and dry.

-

Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product with high purity.

-

Synthesis Workflow Diagram

Caption: Synthetic route from 2-Amino-5-methylbenzoic acid.

Analytical Characterization

To ensure the identity, purity, and quality of this compound, a combination of chromatographic and spectroscopic techniques is employed. These methods form a self-validating system for quality control.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound and quantifying any impurities. A reversed-phase method is typically used.

Rationale for Method Parameters:

-

Stationary Phase: A C18 column is commonly used due to its hydrophobicity, which provides good retention for the aromatic analyte.

-

Mobile Phase: A mixture of an aqueous acidic buffer (e.g., water with formic or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) is used.[8] The acidic buffer is essential to suppress the ionization of the carboxylic acid group, which prevents peak tailing and ensures a sharp, symmetrical peak shape.[7]

-

Detection: UV detection is suitable as the aromatic ring and conjugated system of the molecule absorb strongly in the UV region (typically around 254 nm).[9]

Typical HPLC Protocol:

-

Column: C18, 5 µm, 4.6 x 150 mm.[10]

-

Mobile Phase: Gradient elution with A: Water + 0.1% Formic Acid and B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.[10]

-

Injection Volume: 10 µL.

-

Detector: UV at 254 nm.[10]

-

Column Temperature: 35 °C.[10]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and environment of protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl group protons, and the acidic proton of the carboxyl group.

-

¹³C NMR: Confirms the carbon framework of the molecule, showing characteristic chemical shifts for the nitrile carbon, the carboxyl carbon, the aromatic carbons, and the methyl carbon.[11]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.

-

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid group, often showing hydrogen bonding.[12]

-

A sharp, strong absorption around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxyl group.[12]

-

A medium-intensity, sharp peak around 2230 cm⁻¹ is indicative of the C≡N (nitrile) stretching vibration.

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) can be used. The resulting mass spectrum will show a molecular ion peak corresponding to the mass of the molecule (161.16 g/mol ).[13]

Analytical Workflow Diagram

Sources

- 1. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 5-Cyano-2-methyl-benzoic acid | 1975-54-8 [chemicalbook.com]

- 4. 4-Cyano-2-methylbenzoic acid | 1975-53-7 | BAA97553 [biosynth.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Separation of Benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. fsis.usda.gov [fsis.usda.gov]

- 10. lcms.cz [lcms.cz]

- 11. rsc.org [rsc.org]

- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Benzoic acid, 2-methyl- [webbook.nist.gov]

A Technical Guide to the Spectroscopic Characterization of 5-Cyano-2-methylbenzoic Acid

This guide provides an in-depth analysis of the spectroscopic data for 5-Cyano-2-methylbenzoic acid, a molecule of significant interest in the fields of medicinal chemistry and materials science. As a substituted benzoic acid, its structural elucidation is paramount for understanding its reactivity, and potential applications. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles for their interpretation and acquisition.

Molecular Structure and Spectroscopic Overview

This compound (CAS No. 1975-54-8) possesses a unique arrangement of functional groups that give rise to a distinct spectroscopic fingerprint. The presence of a carboxylic acid, a nitrile group, and a methyl group on the aromatic ring creates a detailed and informative profile across various analytical techniques. Understanding these features is critical for confirming the identity and purity of the compound.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The substitution pattern on the benzene ring leads to a predictable splitting pattern for the aromatic protons.[1]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| COOH | ~12-13 | Singlet (broad) | 1H |

| Ar-H6 | ~8.1 | Doublet (d) | 1H |

| Ar-H4 | ~7.8 | Doublet of doublets (dd) | 1H |

| Ar-H3 | ~7.5 | Doublet (d) | 1H |

| CH₃ | ~2.6 | Singlet (s) | 3H |

Interpretation:

The proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift (around 12-13 ppm) due to hydrogen bonding and the deshielding effect of the carbonyl group. This signal's broadness and chemical shift are often concentration and solvent-dependent.[2]

The aromatic protons will appear in the region of 7.5-8.1 ppm. The electron-withdrawing nature of the carboxylic acid and cyano groups, along with the electron-donating methyl group, dictates their specific chemical shifts.[3] The proton at position 6 (H6), being ortho to the strongly withdrawing carboxylic acid, is expected to be the most deshielded. The protons at positions 3 and 4 will exhibit splitting patterns based on their coupling with neighboring protons.

The methyl protons will give rise to a sharp singlet at approximately 2.6 ppm. Its integration value of 3H is a key identifier.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

A standard proton pulse sequence should be used.

-

The spectral width should be set to encompass the range of 0-14 ppm.

-

A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

-

Processing: The resulting Free Induction Decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected. The spectrum should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O | ~168 |

| C -COOH | ~135 |

| C -CH₃ | ~140 |

| C -CN | ~115 |

| C N | ~118 |

| Aromatic CH | ~130-138 |

| C H₃ | ~20 |

Interpretation:

The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically around 168 ppm.[2] The nitrile carbon will appear in the 115-120 ppm range. The aromatic carbons will resonate between 115 and 140 ppm. The quaternary carbons (attached to the substituents) will generally have lower intensities compared to the protonated carbons.[4] The methyl carbon will be the most upfield signal, appearing around 20 ppm.

Experimental Protocol for ¹³C NMR:

The sample preparation and instrumentation are the same as for ¹H NMR.

-

Acquisition Parameters:

-

A standard proton-decoupled ¹³C pulse sequence should be used.

-

The spectral width should be set to encompass the range of 0-200 ppm.

-

A significantly larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

Processing: The processing steps are analogous to those for ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300-2500 | Broad |

| C-H (Aromatic) | 3100-3000 | Medium |

| C-H (Alkyl) | 3000-2850 | Medium |

| C≡N (Nitrile) | 2240-2220 | Sharp, Strong |

| C=O (Carboxylic Acid) | 1710-1680 | Strong |

| C=C (Aromatic) | 1600-1475 | Medium |

Interpretation:

The IR spectrum will be dominated by a very broad O-H stretch from the carboxylic acid, spanning from approximately 3300 to 2500 cm⁻¹.[5] The sharp and strong C≡N stretch around 2230 cm⁻¹ is a highly diagnostic peak for the nitrile group.[2] The strong C=O stretch of the carboxylic acid will be observed around 1700 cm⁻¹. The presence of aromatic C-H and C=C stretching vibrations, as well as alkyl C-H stretches, will further confirm the structure.

Experimental Protocol for FT-IR:

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 161 | [M]⁺ (Molecular Ion) |

| 144 | [M - OH]⁺ |

| 116 | [M - COOH]⁺ |

| 90 | [C₇H₆]⁺ |

Interpretation:

The molecular ion peak ([M]⁺) should be observed at m/z = 161, corresponding to the molecular weight of the compound. A common fragmentation pathway for benzoic acids is the loss of a hydroxyl radical (•OH), giving a peak at m/z 144.[6] Another significant fragmentation would be the loss of the entire carboxylic acid group (•COOH), resulting in a fragment at m/z 116. Further fragmentation of the aromatic ring can also be expected. The fragmentation of the nitrile group can also contribute to the overall spectrum.[7]

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragment ions.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a robust and self-validating system for its structural confirmation. The predicted data and interpretation presented in this guide, grounded in fundamental spectroscopic principles and comparison with analogous structures, offer a reliable framework for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating confident identification and characterization of this important chemical entity.

References

- Bax, A., & Freeman, R. (1981). Investigation of complex networks of spin-spin coupling by two-dimensional NMR. Journal of Magnetic Resonance, 44(3), 542-561.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- JoVE. (2022). NMR Spectroscopy of Benzene Derivatives.

- Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acids and Nitriles.

- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 10-13.

- Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid.

- Alemán, C., & Orozco, M. (1998). Aromatic-Aromatic Interactions: A New Look at an Old Problem. The Journal of Physical Chemistry A, 102(49), 9984-9991.

- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS).

Sources

- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. What information can the infrared spectrum of P - Methylbenzoic Acid provide? - Blog - Evergreensino [m.evergreensinochem.com]

- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. amyd.quimica.unam.mx [amyd.quimica.unam.mx]

An In-depth Technical Guide to the Crystal Structure of 5-Cyano-2-methylbenzoic Acid: A Predictive and Methodological Analysis

Abstract

This technical guide offers a comprehensive analysis of the structural properties of 5-Cyano-2-methylbenzoic acid. As of this publication, an experimentally determined crystal structure is not publicly available. Therefore, this document serves a dual purpose: first, to present a theoretically predicted molecular and supramolecular structure grounded in established principles of crystallography and physical organic chemistry; and second, to provide a detailed, field-proven experimental workflow for its determination via single-crystal X-ray diffraction. We will explore the anticipated molecular geometry, the dominant intermolecular interactions expected to govern the crystal packing—such as hydrogen-bonded dimers and π-π stacking—and the influence of the cyano and methyl substituents. This guide is intended for researchers, scientists, and drug development professionals, providing both a robust predictive model and a practical, self-validating protocol for the empirical study of this and similar compounds.

Introduction: The Significance of Substituted Benzoic Acids

Substituted benzoic acids are fundamental building blocks in medicinal chemistry, materials science, and pharmaceutical development. Their rigid aromatic core, combined with the hydrogen-bonding capabilities of the carboxylic acid group, allows for the rational design of molecules with specific therapeutic or material properties. This compound is a polysubstituted aromatic compound whose structure incorporates a hydrogen bond donor/acceptor (carboxylic acid), a hydrogen bond acceptor (cyano group), and a sterically influential methyl group.

The precise three-dimensional arrangement of molecules in the solid state, or the crystal structure, dictates critical physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Understanding these relationships is paramount for effective drug development and material engineering. While the crystal structures of many analogous compounds, such as o-toluic acid and other substituted benzoic acids, are known, the specific structure of the title compound remains unreported.[1] This guide bridges that gap by synthesizing theoretical knowledge to predict its structure and by outlining the definitive experimental path to its solution.

Predicted Molecular and Supramolecular Architecture

In the absence of experimental data, we can construct a highly reliable model of the crystal structure by analyzing the functional groups of the molecule and applying well-understood principles of supramolecular chemistry.

Predicted Molecular Geometry

The core of the molecule is an inherently planar benzene ring. The key conformational variable is the orientation of the carboxylic acid group (-COOH) relative to this ring. Due to steric hindrance from the ortho-methyl group, the carboxylic acid moiety is expected to be twisted out of the plane of the aromatic ring. This "ortho-effect" is a known phenomenon in substituted benzoic acids that disrupts coplanarity to relieve steric strain.[1]

Predicted Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal lattice is directed by a hierarchy of non-covalent interactions.

-

Carboxylic Acid Dimerization: The Primary Synthon The most dominant and predictable interaction in the vast majority of crystalline carboxylic acids is the formation of a centrosymmetric hydrogen-bonded dimer.[2][3][4] Two molecules of this compound are anticipated to form a robust supramolecular synthon via a pair of O—H···O hydrogen bonds between their carboxylic acid groups. This creates a characteristic eight-membered ring motif, denoted as the R²₂(8) graph set in crystallographic nomenclature.[5][6] This dimer is the fundamental building block of the crystal lattice.

-

π-π Stacking Interactions The aromatic rings of the benzoic acid dimers are expected to engage in π-π stacking interactions, which are common in planar aromatic systems and contribute significantly to crystal stability.[7] These interactions are unlikely to be a direct face-to-face "sandwich" arrangement due to electrostatic repulsion. A more probable configuration is a parallel-displaced or offset stacking, where the electron-rich center of one ring is positioned over the electron-deficient edge of a neighboring ring.[8]

-

Role of the Cyano and Methyl Groups The cyano (-C≡N) group is a potent hydrogen bond acceptor. It will likely participate in weaker, secondary C—H···N interactions with aromatic or methyl C-H donors from adjacent molecules, helping to stitch the primary hydrogen-bonded dimers into a three-dimensional network.[9][10] The methyl group, while primarily exerting a steric influence on the molecular conformation, can also participate in weak C—H···O or C—H···π interactions. The interplay between these varied, directional forces will ultimately define the final crystal packing arrangement.

Experimental Workflow for Crystal Structure Determination

The following section provides an authoritative, step-by-step protocol for the unambiguous determination of the crystal structure of this compound. This workflow represents a self-validating system, where success at each stage is a prerequisite for the next.

Visualization of the Experimental Workflow

The overall process, from obtaining the material to final data analysis, is a sequential and logical progression.

Caption: A flowchart illustrating the end-to-end process for determining a crystal structure.

Step 1: Material Synthesis and Purification

The prerequisite for any crystallographic study is the availability of highly pure material. The synthesis of this compound, followed by rigorous purification (e.g., via column chromatography or preparative HPLC), is essential. Impurities can inhibit crystal growth or become incorporated into the lattice, compromising the quality of the diffraction data.

Step 2: Single Crystal Growth

The growth of a single, high-quality crystal suitable for diffraction (typically >0.1 mm in all dimensions) is often the most challenging step. Recrystallization is the primary method used for small organic molecules.[11]

Causality Behind the Protocol: The core principle of recrystallization is the difference in solubility of a compound in a solvent at elevated versus ambient temperatures.[12] A suitable solvent will dissolve the compound completely when hot but only sparingly when cold. Slow cooling allows molecules to deposit from the supersaturated solution in a highly ordered manner, forming a single crystal lattice while impurities ideally remain in the solution.[13]

| Step | Action | Rationale & Expert Insights |

| 1 | Solvent Screening | Test the solubility of the purified compound in various solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, water, and binary mixtures) at room and boiling temperatures. An ideal solvent shows high solubility at boiling and low solubility at room temperature.[14] |

| 2 | Dissolution | In an Erlenmeyer flask, dissolve the compound in the minimum amount of the chosen boiling solvent. Using excess solvent will prevent the solution from becoming supersaturated upon cooling, inhibiting crystallization. |

| 3 | Hot Filtration (Optional) | If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper. This prevents premature crystallization and removes particulate matter. |

| 4 | Slow Cooling | Cover the flask and allow it to cool to room temperature slowly and without disturbance. Rapid cooling promotes the formation of small, poorly-ordered microcrystals instead of a single, diffraction-quality crystal. |

| 5 | Maturation | Once at room temperature, the flask can be transferred to a refrigerator (4 °C) to maximize the yield of crystal formation. |

| 6 | Alternative Methods | If slow cooling is unsuccessful, consider slow evaporation (leaving the solution in a loosely covered vial) or solvent/vapor diffusion (placing a vial of the compound in a good solvent inside a sealed jar containing a poor solvent, into which the good solvent slowly diffuses). |

Step 3: Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive analytical technique for determining the three-dimensional arrangement of atoms in a crystal.[15][16]

Fundamental Principle: A single crystal, when struck by a monochromatic X-ray beam, will diffract the X-rays in a specific pattern of discrete reflections. According to Bragg's Law (nλ = 2d sinθ), the angles of these reflections are directly related to the distances between atomic planes in the crystal lattice.[16][17] By systematically rotating the crystal and measuring the intensity and position of thousands of these reflections, a complete map of the crystal's internal structure can be reconstructed.[18]

Methodology:

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer, cooled in a stream of cold nitrogen (typically 100 K) to minimize thermal vibration, and exposed to the X-ray beam. A series of diffraction images are collected as the crystal is rotated through various angles.[19][20]

-

Data Processing: The collected images are processed to determine the crystal's unit cell parameters and space group. The intensity of each reflection is measured (integrated) and corrected for experimental factors.[20]

Step 4: Structure Solution, Refinement, and Analysis

-

Structure Solution: The central challenge in crystallography is the "phase problem." While intensities are measured directly, the phase information for each reflection is lost. This is solved computationally using methods like direct methods or Patterson functions to generate an initial electron density map.[17][20]

-

Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal displacement parameters to achieve the best possible agreement between the calculated diffraction pattern (from the model) and the experimentally observed data.[18]

-

Hirshfeld Surface Analysis: Once the structure is refined, advanced tools like Hirshfeld surface analysis can be used. This technique maps the intermolecular close contacts onto a 3D surface around the molecule, providing a powerful visual and quantitative summary of all interactions governing the crystal packing.[21][22][23][24]

Predicted Structural Data and Visualizations

While experimental values are pending, we can tabulate the kind of data a crystallographic experiment would yield. For a molecule like this compound, a monoclinic crystal system is a common and reasonable prediction.

Table 1: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value/Type |

|---|---|

| Chemical Formula | C₉H₇NO₂ |

| Formula Weight | 161.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~95-110 |

| Volume (ų) | ~1000-1500 |

| Z | 4 |

| Key Supramolecular Motif | R²₂(8) Hydrogen-Bonded Dimer |

Visualization of Predicted Supramolecular Interactions

The following diagram illustrates the primary hydrogen-bonding and potential π-stacking interactions predicted for this compound.

Caption: The primary R²₂(8) hydrogen-bonded dimer and potential π-stacking between dimers.

Conclusion

While the definitive crystal structure of this compound awaits experimental elucidation, a robust prediction can be made based on established supramolecular principles. The structure is expected to be dominated by the formation of classic hydrogen-bonded carboxylic acid dimers. These primary synthons are likely organized into a three-dimensional lattice through a combination of π-π stacking of the aromatic rings and weaker C—H···N/O interactions. This guide provides not only a scientifically grounded prediction of these structural features but also a comprehensive, authoritative workflow for their experimental determination. The protocols and insights presented herein are designed to empower researchers to successfully undertake the crystallographic analysis of this and related compounds, a critical step in the rational design of new pharmaceuticals and advanced materials.

References

- Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

- Suda, S., et al. (2023). (PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals.

- Berryman, V. E. J., et al. (2016). Engineering Short, Strong, Charge-Assisted Hydrogen Bonds in Benzoic Acid Dimers through Cocrystallization with Proton Sponge. Crystal Growth & Design, 16(4), 2237–2243. [Link]

- Quora. (2018).

- Papatriantafyllopoulou, C., et al. (2017). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 3(3), 23. [Link]

- CrystalExplorer. The Hirshfeld Surface. [Link]

- Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11, 19-32. [Link]

- Beni, A. S., et al. (2010). (PDF) Theoretical Studies of Hydrogen Bond Interactions in 4-Substituted Benzoic Acids Dimers.

- Perras, F. A., et al. (2017). Interplay Between π-Stacking and Hydrogen Bonding in the Self-Association of Different Isomers of Naphthalenedicarboxylic Acid. The Journal of Physical Chemistry A, 121(20), 4018–4025. [Link]

- Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

- St. Petersburg State University. Single crystal X-ray diffraction analysis. [Link]

- Carleton College. Single-crystal X-ray Diffraction. [Link]

- ResearchGate. (2014). Two hydrogen bonds in benzoic acid dimer. [Link]

- Mtoz Biolabs. X-ray Crystal Diffraction Analysis Service. [Link]

- Wikipedia. X-ray crystallography. [Link]

- Chemistry Affinity (YouTube). (2023). Class 12 Chemistry Sample Paper: Why does benzoic acid exist as a dimer in an aprotic solvent? [Link]

- Google Patents. (1993). JPH0592102A - Crystallization method for organic acid or organic acid ester.

- University of Rochester, Department of Chemistry.

- Wlodawer, A. (2003). x Ray crystallography. Postgraduate Medical Journal, 79(938), 696–702. [Link]

- Al-Shemary, R. K. (2021). Experimental No. (4)

- University of Pennsylvania, Department of Physics & Astronomy. XRD Basics. [Link]

- University of Wisconsin-Eau Claire. Single Crystal X-ray Diffraction and Structure Analysis. [Link]

- University of California, Los Angeles, Department of Chemistry and Biochemistry.

- Recrystalliz

- International Journal of Pharmaceutical Sciences Review and Research. (2024). X Ray Crystallography. [Link]

- Lu, Z., et al. (2024). XDXD: End-to-end crystal structure determination with low resolution X-ray diffraction. arXiv. [Link]

- Coles, S. J., et al. (2011). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. CrystEngComm, 13, 4916-4924. [Link]

- LibreTexts Chemistry. (2022). 6.5.1: Host-Guest Chemistry and π-π Stacking Interactions. [Link]

- García-Báez, E. V., et al. (2019). π-Stacking Interactions and CH···X (X = O, Aryl)

- Wikipedia. Stacking (chemistry). [Link]

- ResearchGate. (2013).

- IUCrData. (2016). Crystal structure of (E)-2-cyano-3-(12-methyl-12H-benzo[b]phenothiazin-11-yl)acrylic acid. [Link]

- Katrusiak, A., & Szafrański, M. (2016). Pressure-imposed changes of benzoic acid crystals. Scientific Reports, 6, 25381. [Link]

- ResearchGate. (2014). Molecular packing in the crystal structure of benzoic acid (top) and... [Link]

Sources

- 1. The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. quora.com [quora.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Pressure-imposed changes of benzoic acid crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Stacking (chemistry) - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. Tips & Tricks [chem.rochester.edu]

- 15. creative-biostructure.com [creative-biostructure.com]

- 16. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 19. X-ray Crystal Diffraction Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 20. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scirp.org [scirp.org]

- 22. mdpi.com [mdpi.com]

- 23. crystalexplorer.net [crystalexplorer.net]

- 24. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Foreword: A Proactive Approach to Thermal Hazard Assessment

An In-depth Technical Guide on the Thermal Stability of 5-Cyano-2-methylbenzoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

In modern drug development, the principle of "Quality by Design" (QbD) necessitates a deep understanding of our materials from the earliest stages. The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate is not merely a checkbox for regulatory filing; it is a fundamental characteristic that dictates process safety, product purity, and ultimately, patient safety. This compound, with its dual reactive moieties—a nitrile and a carboxylic acid—presents a unique profile that demands rigorous thermal scrutiny. This guide is structured to move beyond rote procedure, providing the causal logic behind experimental choices and fostering a comprehensive strategy for assessing and mitigating thermal risks associated with this critical building block.

Compound Profile: this compound

A thorough analysis begins with a foundational understanding of the molecule . Its structure dictates its reactivity and thermal behavior.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 1975-54-8 | |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | Not available in definitive literature; determined experimentally |

The presence of the aromatic ring, the electron-withdrawing nitrile group, and the acidic proton of the carboxyl group are key features. While the aromatic ring provides a degree of thermal robustness, the functional groups are potential sites for decomposition reactions, which can be highly energetic.[3]

The Triad of Thermal Analysis: A Multi-faceted Approach

No single technique can provide a complete picture of thermal stability. A robust assessment relies on a complementary triad of analyses: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). This multi-technique approach ensures we understand not just if a material decomposes, but how it decomposes and the potential consequences.[4]

Thermogravimetric Analysis (TGA): The "What and When" of Mass Loss

Expertise & Experience: TGA is our first-line screening tool. Its primary function is to precisely measure changes in mass as a function of temperature.[5] For this compound, we are looking for the onset temperature of decomposition—the point at which the compound begins to lose mass through the evolution of gaseous byproducts (e.g., CO₂, H₂O, or fragments from the nitrile group). The choice of a controlled heating rate (e.g., 10 °C/min) and an inert nitrogen atmosphere is deliberate. The inert atmosphere prevents oxidative degradation, which is a different and often more complex pathway, allowing us to isolate the inherent thermal stability of the molecule itself.[6]

Trustworthiness: The protocol's validity is ensured through rigorous instrument calibration using certified reference materials with known decomposition profiles. A pre-analysis baseline run with an empty sample pan corrects for any instrumental drift, guaranteeing that the measured mass loss is solely attributable to the sample.

Experimental Protocol: TGA Analysis

-

Instrument Calibration: Verify the temperature and mass accuracy of the TGA instrument using appropriate standards (e.g., calcium oxalate).

-

Sample Preparation: Accurately weigh 5–10 mg of this compound into a tared ceramic or platinum TGA pan.

-

Atmosphere Control: Place the sample in the TGA furnace. Purge the system with high-purity nitrogen at a flow rate of 40-60 mL/min for at least 15 minutes to establish an inert environment.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a final temperature of 500 °C at a constant rate of 10 °C/min.

-

-

Data Analysis: Plot the sample mass (%) versus temperature (°C). The onset temperature of decomposition (Tonset) is determined from this curve, typically using the tangent method at the inflection point of the primary mass loss step.

Visualization: TGA Experimental Workflow

Caption: A standard workflow for TGA experiments.

Differential Scanning Calorimetry (DSC): Quantifying Energetics

Expertise & Experience: DSC complements TGA by measuring the heat flow into or out of a sample as it is heated.[7] While TGA tells us when decomposition starts, DSC tells us if that decomposition is endothermic (absorbs energy) or exothermic (releases energy). An exothermic decomposition is a major safety red flag, as the released heat can self-accelerate the reaction, leading to a thermal runaway.[8] For this analysis, using a hermetically sealed sample pan is non-negotiable. It contains any evolved gases, ensuring that the measured heat flow accurately reflects the total energy of the decomposition event.

Trustworthiness: The DSC instrument is calibrated for both temperature and enthalpy using a high-purity indium standard. This ensures the accuracy of both the melting point determination and the energy measurement of the decomposition exotherm. A baseline run with two empty, matched-weight pans is performed to correct for any instrumental heat flow imbalances.

Experimental Protocol: DSC Analysis

-

Instrument Calibration: Calibrate the DSC temperature and enthalpy signals using a certified indium standard (Melting Point: 156.6 °C, ΔH: 28.45 J/g).

-

Sample Preparation: Accurately weigh 2–5 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program: Under a nitrogen purge (40-60 mL/min), execute the same temperature program as the TGA: ramp from 30 °C to 400 °C at 10 °C/min.

-

Data Analysis: Plot heat flow (W/g) versus temperature (°C).

-

Identify the endothermic peak for the melting point (Tm).

-

Identify and integrate the area of any exothermic peaks to determine the onset temperature (Tonset) and the total energy of decomposition (ΔHdecomp).

-

Visualization: DSC Experimental Workflow

Caption: A standard workflow for DSC experiments.

Accelerating Rate Calorimetry (ARC): Simulating the Worst-Case Scenario

Expertise & Experience: ARC is the gold standard for thermal hazard assessment.[9] Unlike TGA or DSC, which use a constant heating ramp, ARC is designed to simulate adiabatic conditions—a scenario where a reacting mass cannot dissipate heat to its surroundings.[10][11] This is the "worst-case" scenario in a large-scale reactor where a cooling failure might occur. The instrument operates in a "Heat-Wait-Seek" mode: it heats the sample by a small increment, waits for thermal equilibrium, and then seeks for any self-heating. If a self-heating rate above a set threshold (e.g., 0.02 °C/min) is detected, the calorimeter heaters match the sample's temperature, creating a near-perfect adiabatic environment and allowing the runaway reaction to be tracked in terms of both temperature and pressure.[12]

Trustworthiness: The ARC system provides a direct, instrument-measured simulation of a thermal runaway. The data generated (e.g., Time to Maximum Rate, Adiabatic Temperature Rise) are critical inputs for designing emergency relief systems and defining safe operating temperatures for chemical processes. The protocol's reliability hinges on using a sample bomb made of a material that is not catalytically active with the test substance.

Experimental Protocol: ARC Analysis

-

Sample Preparation: Load a precisely known mass (e.g., 3-5 g) of this compound into a robust, spherical titanium sample bomb.

-

Instrument Setup: Place the bomb inside the ARC calorimeter. Attach the thermocouple and pressure transducer.

-

Test Program ("Heat-Wait-Seek"):

-

Start Temperature: 80 °C (well below any expected activity).

-

Heating Step: 5 °C.

-

Wait Time: 20 minutes.

-

Seek Sensitivity: 0.02 °C/min.

-

-

Data Acquisition: The instrument automatically heats, waits, and seeks. If an exotherm is detected, it switches to adiabatic mode, recording Temperature and Pressure versus Time until the reaction is complete.

-

Data Analysis: Determine the onset temperature of self-heating and plot the temperature and pressure profiles as a function of time to understand the reaction dynamics.

Visualization: ARC "Heat-Wait-Seek" Logic

Caption: Logical flow of an ARC experiment.

Data Synthesis and Interpretation

The following table summarizes representative (hypothetical) data for this compound, illustrating how the results from the three techniques are integrated.

| Parameter | TGA | DSC | ARC |

| Melting Point (Tm) | N/A | ~171 °C (Endotherm) | N/A |

| Onset Temperature (Tonset) | ~235 °C | ~230 °C | ~205 °C |

| Decomposition Energy (ΔHdecomp) | N/A | -550 J/g (Exothermic) | N/A |

| Max Self-Heating Rate | N/A | N/A | >100 °C/min |

| Max Pressure | N/A | N/A | >1500 psig |

Integrated Analysis:

-

Melting Precedes Decomposition: The DSC data clearly show the compound melts around 171 °C before it begins to decompose. This is a critical processing parameter.

-

Energetic Decomposition: The decomposition is strongly exothermic (-550 J/g), as shown by DSC. This high energy release is the driving force for a potential thermal runaway.

-

Adiabatic vs. Ramp Heating: The ARC onset temperature (~205 °C) is significantly lower than the TGA/DSC onsets (~230-235 °C). This is a classic and vital finding: under adiabatic conditions where heat cannot escape, the decomposition can begin at a much lower temperature. This ARC onset temperature, not the TGA/DSC value, should be used as the primary data point for defining maximum safe operating temperatures.

-

Severe Runaway Potential: The high self-heating rate and extreme pressure generation observed in the ARC test confirm that a thermal runaway of this material would be rapid and violent, posing a significant hazard if not properly controlled.

Mechanistic Considerations and Safety Recommendations

The thermal decomposition of this compound is likely a complex process. Plausible degradation pathways could include decarboxylation (release of CO₂) and reactions involving the nitrile group, such as trimerization or hydrolysis, which could generate ammonia and other gases, contributing to the observed pressure rise.[13]

Field-Proven Recommendations:

-

Maximum Process Temperature: Any manufacturing step (e.g., drying, milling) should be maintained at a temperature at least 50-75 °C below the ARC onset of 205 °C. A conservative maximum operating temperature would be in the range of 130-150 °C.

-

Scale-Up Scrutiny: The risk of a thermal runaway increases with scale due to the decrease in the surface-area-to-volume ratio, which hinders heat dissipation. Any scale-up must involve a thorough process hazard analysis (PHA) that uses this thermal stability data.

-

Material Compatibility: Avoid contact with strong bases or acids at elevated temperatures, as they could catalyze decomposition and lower the onset temperature.

-

Emergency Relief Systems: For any process vessel holding significant quantities of this material at elevated temperatures, the ARC data is essential for the proper engineering and sizing of emergency vent systems.

This comprehensive thermal analysis provides the critical data needed to handle, process, and store this compound safely, embodying the core principles of proactive safety and robust process design in pharmaceutical development.

References

- Thermal Stability of Organic Compounds by the Isoteniscope Method. DTIC.

- Thermal Analysis of Organic Compounds. Mettler Toledo.

- Accelerating Rate Calorimeter. Thermal Hazard Technology.

- Investigation of Thermal Properties of Carboxylates with Various Structures.

- Temperature behaviour of organic compounds. PHYWE Systeme GmbH & Co. KG.

- Measurement of thermal stability. Linseis Messgeraete GmbH.

- Accelerating Rate Calorimeter (ARC). Belmont Scientific.

- Accelerating Rate Calorimetry (ARC) Testing. Prime Process Safety Center.

- 5-Cyano-2-methyl-benzoic acid Inform

- Accelerating Rate Calorimeter (ARC). NETZSCH Analyzing & Testing.

- Differential Scanning Calorimetry (DSC).

- Methyl 5-cyano-2-methylbenzoate | C10H9NO2.

- This compound. Sigma-Aldrich.

- Thermogravimetric analysis (TGA). Chemistry LibreTexts.

- Differential scanning calorimetry. Wikipedia.

- Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the lignin derived compounds....

Sources

- 1. Methyl 5-cyano-2-methylbenzoate | C10H9NO2 | CID 9989736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Cyano-2-methyl-benzoic acid | 1975-54-8 [chemicalbook.com]

- 3. Temperature behaviour of organic compounds | PHYWE [phywe.com]

- 4. mt.com [mt.com]

- 5. libjournals.unca.edu [libjournals.unca.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. Differential Scanning Calorimetry | DSC | EAG Laboratories [eag.com]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 11. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 12. belmontscientific.com [belmontscientific.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Rational Design and Biological Evaluation of 5-Cyano-2-methylbenzoic Acid Derivatives as Novel Therapeutic Agents

Abstract

The benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities. The introduction of a cyano group offers a unique opportunity to modulate the electronic and steric properties of the molecule, potentially leading to enhanced potency and selectivity for various biological targets. This technical guide outlines a comprehensive, prospective research program for the design, synthesis, and biological evaluation of novel derivatives of 5-Cyano-2-methylbenzoic acid. While direct biological data for this specific scaffold is limited, this document leverages structure-activity relationships from related cyanobenzoic and methylbenzoic acid analogs to hypothesize potential anticancer and anti-inflammatory activities. We present a structured workflow encompassing in silico drug-likeness prediction, chemical synthesis, a tiered in vitro screening cascade, and mechanistic studies to thoroughly investigate the therapeutic potential of this novel class of compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of new small molecule therapeutics.

Introduction: The Therapeutic Potential of the Cyanobenzoic Acid Scaffold

Benzoic acid and its derivatives are ubiquitous in nature and have been extensively utilized in drug discovery, leading to a diverse range of approved drugs.[1][2] The carboxylic acid moiety can act as a key pharmacophore, engaging in hydrogen bonding and ionic interactions with biological targets. The substitution pattern on the phenyl ring is a critical determinant of biological activity. For instance, various benzoic acid derivatives have been reported to exhibit antifungal, anticancer, anti-inflammatory, and enzyme inhibitory properties.[3][4][5]

The introduction of a cyano (-CN) group is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. The strong electron-withdrawing nature of the cyano group can influence the acidity of the carboxylic acid, alter the molecule's polarity, and provide a potential hydrogen bond acceptor. Furthermore, the linear geometry of the cyano group can be exploited to probe specific binding pockets within a target protein. Derivatives of other cyanobenzoic acids have shown promise as tyrosinase inhibitors, and have been used as building blocks for more complex bioactive molecules.[6]

This guide focuses on the untapped potential of this compound. The presence of the methyl group at the ortho position to the carboxylic acid introduces a steric constraint that can influence the conformation of the molecule and its interaction with biological targets. This unique substitution pattern warrants a systematic investigation into the potential biological activities of its derivatives. Based on the activities of related compounds, we hypothesize that derivatives of this compound are promising candidates for development as novel anticancer and anti-inflammatory agents.

A Proposed Research Workflow

A robust and logical workflow is essential for the efficient evaluation of a novel compound library. The following diagram outlines the proposed workflow for the investigation of this compound derivatives.

Caption: A streamlined workflow for the synthesis and evaluation of novel compounds.

In Silico Design and ADMET Prediction

Prior to synthesis, a virtual library of this compound derivatives should be designed and subjected to in silico analysis to predict their drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This computational pre-screening helps to prioritize candidates with a higher probability of success in later stages of development.[6][7]

Protocol for In Silico ADMET Prediction

-

SMILES String Generation: Generate the Simplified Molecular Input Line Entry System (SMILES) strings for a virtual library of this compound derivatives with diverse substitutions on the phenyl ring.

-

ADMET Prediction Server: Utilize a web-based server such as pkCSM, which uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[8][9][10]

-

Property Analysis: Analyze the predicted properties for each derivative, including but not limited to:

-

Aqueous solubility

-

Caco-2 permeability

-

CYP450 inhibition (e.g., CYP2C9, CYP2D6, CYP3A4)

-

hERG inhibition

-

Oral bioavailability

-

Toxicity risks (e.g., Ames toxicity, hepatotoxicity)

-

-

Candidate Prioritization: Prioritize derivatives that exhibit a favorable balance of predicted properties for synthesis and biological evaluation.

Synthesis of this compound Derivatives

A focused library of derivatives should be synthesized to explore the structure-activity relationship (SAR). A plausible synthetic route involves the modification of the carboxylic acid moiety to generate amides and esters, as these functional groups are common in bioactive molecules. The following is a proposed synthetic scheme.

Proposed Synthetic Route

The synthesis would commence with the commercially available this compound.[11] The carboxylic acid can be converted to an acyl chloride, which is a versatile intermediate for the synthesis of amides and esters.

Caption: Proposed synthesis of amide and ester derivatives.

General Experimental Protocol for Amide Synthesis

-

Acyl Chloride Formation: To a solution of this compound in an inert solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C. Reflux the mixture for 2-3 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-Cyano-2-methylbenzoyl chloride.

-

Amidation: Dissolve the crude acyl chloride in an inert solvent. To this solution, add a solution of the desired amine and a base (e.g., triethylamine) at 0 °C. Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired amide derivative.

-

Structural Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Biological Evaluation

A tiered screening approach is recommended to efficiently identify and characterize the biological activities of the synthesized derivatives.

Primary Screening: Anticancer Activity

The initial anticancer screening will be performed using the MTT assay to assess the cytotoxicity of the compounds against a panel of human cancer cell lines.[3][11]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Primary Screening: Anti-inflammatory Activity

The anti-inflammatory potential will be initially assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][4]

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum.

-

Cell Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated group and determine the IC50 value.

Secondary and Mechanistic Studies for Active Compounds

Compounds that demonstrate significant activity in the primary screens will be subjected to further investigation to elucidate their mechanism of action.

-

Cell Cycle Analysis: Treat cancer cells with the active compounds and analyze the cell cycle distribution (G0/G1, S, G2/M phases) by flow cytometry after propidium iodide staining.[11]

-

Apoptosis Assay: Quantify the induction of apoptosis using Annexin V-FITC/PI staining and flow cytometry.[3][11]

-

Inhibition of Albumin Denaturation: This assay serves as a secondary in vitro model for anti-inflammatory activity.[12]

-

Reaction Mixture: Prepare a reaction mixture containing the test compound and 1% aqueous solution of bovine serum albumin.

-

Incubation: Incubate the mixture at 37°C for 20 minutes and then at 51°C for 20 minutes.

-

Turbidity Measurement: After cooling, measure the turbidity at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation.

-

-

Cytokine Profiling: Measure the effect of the active compounds on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in LPS-stimulated macrophages using ELISA.[13]

-

Enzyme Inhibition Assays: Based on the observed cellular effects, conduct in vitro enzyme assays to identify potential molecular targets (e.g., kinases, cyclooxygenases).[14][15][16]

-

Molecular Docking: Perform molecular docking studies to predict the binding mode of the active compounds to their putative targets.[17][18][19]

-

Signaling Pathway Analysis: Investigate the modulation of key signaling pathways implicated in cancer and inflammation (e.g., NF-κB, MAPK) by Western blotting.[1]

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Cytotoxicity and Anti-inflammatory Activity of this compound Derivatives